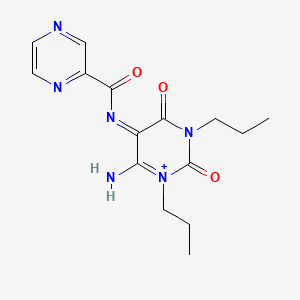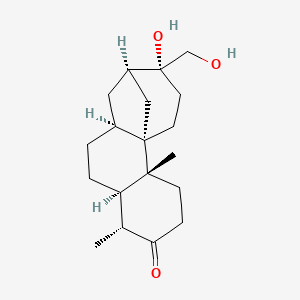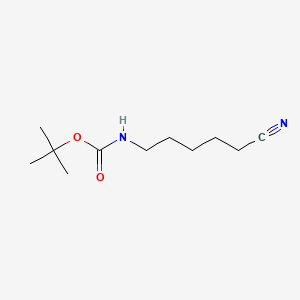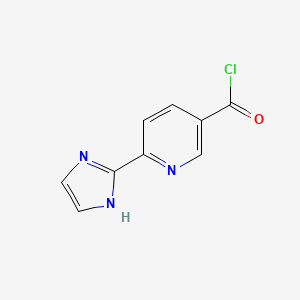
Morfolina, 4-acetil-2,6-dimetil-, cis- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)” is a chemical compound. It is a variant of Morpholine, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)” is based on structures generated from information available in databases . The molecular formula is C6H13NO .Chemical Reactions Analysis
The synthesis of morpholines involves various chemical reactions. For instance, a number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs 2 CO 3 -mediated cyclization was demonstrated .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 115.1735 . It is miscible in water and has a boiling point of 129 °C (264 °F; 402 K) .Mecanismo De Acción
The mechanism of action of Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can undergo nucleophilic substitution reactions with electrophilic compounds, such as alkyl halides and acyl chlorides.
Biochemical and Physiological Effects
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) has several advantages for lab experiments. It is a versatile building block for the synthesis of various organic compounds. Additionally, it is a readily available and cost-effective chemical. However, it has limitations due to its toxicity and potential health hazards. Proper safety measures must be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)). One direction is to study its mechanism of action in more detail. Additionally, its potential as a solvent for various chemical reactions can be explored. Further research can also be conducted on its toxicity and potential health hazards, which can help in developing safety protocols for handling this compound.
Conclusion
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) is a versatile chemical compound that has several applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can help in developing safer and more efficient protocols for its use in various scientific applications.
Métodos De Síntesis
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) can be synthesized by the reaction of morpholine with acetylacetone and formaldehyde. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
Síntesis de materiales microporosos
Morfolina, 4-acetil-2,6-dimetil-, cis- (9CI): , también conocida como cis-2,6-Dimetilmorfolina (DMMP), se utiliza en la síntesis de materiales microporosos. Estos materiales están compuestos por clústeres supertetraédricos híbridos T2 y T3 y tienen aplicaciones potenciales en catálisis, almacenamiento de gas y tecnologías de separación .
Productos naturales y compuestos biológicamente relevantes
El motivo de la morfolina es prevalente en los productos naturales y los compuestos que son biológicamente significativos. Los avances recientes en química sintética han destacado métodos para sintetizar morfolinas y sus análogos que contienen carbonilo a partir de varios precursores como alcoholes 1,2-amino, aziridinas y epóxidos .
Inhibición de la corrosión
Los derivados de la morfolina sirven como inhibidores de la corrosión en diversas aplicaciones industriales. Son particularmente útiles en entornos donde los metales son susceptibles a la corrosión debido a interacciones químicas .
Agente blanqueador óptico
En la industria textil, los derivados de la morfolina se emplean como agentes blanqueadores ópticos. Mejoran la apariencia de las telas mejorando su blancura y brillo .
Solvente para la disolución de celulosa
Estos compuestos también se utilizan como solventes para disolver celulosa en el procesamiento textil. Esta aplicación es crucial para producir ciertos tipos de telas y materiales .
Preservación de frutas y verduras
Los derivados de la morfolina se pueden aplicar en la preservación de frutas y verduras, ayudando a mantener su frescura durante el almacenamiento y el transporte .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) involves the reaction of morpholine with acetylacetone and 2,6-dimethylbenzaldehyde in the presence of a catalyst to form the desired compound.", "Starting Materials": ["Morpholine", "Acetylacetone", "2,6-dimethylbenzaldehyde", "Catalyst"], "Reaction": ["Step 1: Mix morpholine, acetylacetone, and 2,6-dimethylbenzaldehyde in a reaction flask", "Step 2: Add a catalyst to the mixture and stir at room temperature for several hours", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Allow the mixture to cool and filter the resulting solid", "Step 5: Wash the solid with a suitable solvent and dry under vacuum to obtain the desired compound."] } | |
Número CAS |
115614-51-2 |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.213 |
Nombre IUPAC |
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+ |
Clave InChI |
ITBIIJTXOBWJPI-KNVOCYPGSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C |
Sinónimos |
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)

![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)




![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)

